Hunterioside

Description

Properties

CAS No. |

156431-08-2 |

|---|---|

Molecular Formula |

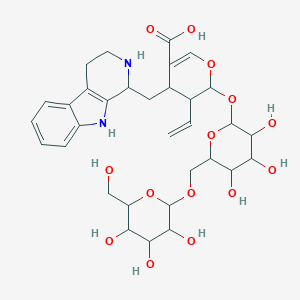

C32H42N2O14 |

Molecular Weight |

678.7 g/mol |

IUPAC Name |

3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |

InChI |

InChI=1S/C32H42N2O14/c1-2-13-16(9-19-22-15(7-8-33-19)14-5-3-4-6-18(14)34-22)17(29(42)43)11-44-30(13)48-32-28(41)26(39)24(37)21(47-32)12-45-31-27(40)25(38)23(36)20(10-35)46-31/h2-6,11,13,16,19-21,23-28,30-41H,1,7-10,12H2,(H,42,43) |

InChI Key |

CTPVWRJHVRXFPI-UHFFFAOYSA-N |

SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(=O)O)CC4C5=C(CCN4)C6=CC=CC=C6N5 |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(=O)O)CC4C5=C(CCN4)C6=CC=CC=C6N5 |

Synonyms |

hunterioside |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Hunterioside

Botanical Sources and Distribution of Hunterioside-Producing Species

This compound has been primarily identified and isolated from species within the Hunteria genus, most notably Hunteria zeylanica.

Hunteria zeylanica as a Primary Source

Hunteria zeylanica (Retz.) Gardner ex Thwaites, a member of the Apocynaceae family, is recognized as the principal source for the isolation of this compound nii.ac.jpnih.govjst.go.jpcapes.gov.brgenome.jpplantaedb.comwikipedia.orgglobinmed.comkew.orgtandfonline.comclockss.orgthieme-connect.comresearchgate.netresearchgate.netthieme-connect.comijpsr.com. This plant is found across diverse geographical regions, spanning both Africa and Asia.

The distribution of Hunteria zeylanica includes:

Africa: East Tropical Africa (Kenya, Tanzania) and Northeast Tropical Africa (Somalia), extending to South Tropical Africa (Mozambique) plantaedb.comwikipedia.orgglobinmed.comkew.org.

Asia: The Indian Subcontinent (India, Sri Lanka), Indo-China (Andaman Islands, Cambodia, Laos, Myanmar, Nicobar Islands, Thailand, Vietnam), and Western Malesia (Malaya, Sumatra) plantaedb.comwikipedia.orgglobinmed.comkew.org.

Ecologically, H. zeylanica typically thrives in the undergrowth of lowland rainforests, often found from sea level up to altitudes of 350 to 550 meters wikipedia.orgglobinmed.com. It can present as an evergreen shrub or a small tree, reaching heights of up to 15 meters wikipedia.orgglobinmed.com.

Other Potential Biological Origins

While Hunteria zeylanica is the established primary source for this compound, research into other plant species for related indole (B1671886) alkaloids is ongoing researchgate.netnii.ac.jp. However, based on current scientific literature, this compound itself has not been reported from other plant species.

Extraction Techniques from Plant Matrix

The extraction of this compound from the Hunteria zeylanica plant matrix involves several stages, beginning with the preparation of the plant material and proceeding to solvent-based extraction.

Solvent-Based Extraction Approaches

Various solvents and solvent systems are employed to extract this compound and associated compounds from H. zeylanica. Ethanol (B145695) (EtOH) and methanol (B129727) (MeOH) are frequently utilized, often in aqueous solutions, for the initial extraction of alkaloids tandfonline.comthieme-connect.comresearchgate.netresearchgate.netnii.ac.jpresearchgate.net. These polar solvents are effective in solubilizing glycosidic alkaloids like this compound due to their polarity nih.gov.

Fractionation of crude extracts often involves sequential partitioning or chromatography using solvents such as ethyl acetate (B1210297), chloroform (B151607), and hexane (B92381), depending on the polarity of the target compounds tandfonline.comthieme-connect.comresearchgate.netpsu.edu. Maceration, a process of soaking the plant material in a solvent, is a common initial extraction method, often followed by filtration tandfonline.comresearchgate.net.

Pre-treatment Strategies for Plant Material

Effective pre-treatment of plant material is critical for optimizing the extraction of bioactive compounds, including this compound. This stage aims to prevent the degradation of valuable compounds and enhance their release during extraction researchgate.netnih.govmdpi.comresearchgate.net.

Key pre-treatment steps include:

Drying: Various drying methods, such as convection drying, microwave vacuum drying, and freeze-drying, are employed to remove moisture and preserve the plant material nih.govmdpi.comresearchgate.net.

Grinding: Reducing the particle size of the plant material through grinding increases the surface area available for solvent contact, thereby improving extraction efficiency researchgate.net.

Moistening and Maceration: A specific pre-treatment for H. zeylanica involves moistening the powdered stem bark with an ammonia (B1221849) solution, followed by maceration with ethanol tandfonline.com.

Pre-soaking: Initial soaking of the plant material in solvents like water or alcohol can also initiate the fractionation process google.com.

Chromatographic Separation and Purification Strategies

Following extraction, this compound is typically separated and purified from complex mixtures using chromatographic techniques. This compound is often co-isolated with strictosidinic acid nih.govjst.go.jpcapes.gov.brtandfonline.comclockss.org.

The primary methods employed include:

Silica (B1680970) Gel Column Chromatography: This is a widely used technique for separating this compound from other plant constituents. Common eluent systems involve mixtures of chloroform, methanol, and water (e.g., 6:3:0.5) or various ratios of chloroform and methanol, as well as ethyl acetate and hexane mixtures tandfonline.comclockss.orgthieme-connect.compsu.eduresearchgate.net.

Octadecylsilane (ODS) Column Chromatography: This technique is also employed, often using methanol-water gradients for elution thieme-connect.com.

Sephadex LH20 Filtration: This method is utilized for further fractionation of extracts researchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used for the analytical characterization of this compound and can also be applied for final purification steps nih.govacs.orgnih.gov.

This compound is structurally defined as a monoterpenoid indole alkaloid characterized by a biose moiety, specifically a 6'-α-D-glucoside of strictosidinic acid nih.govjst.go.jpcapes.gov.brgenome.jp.

Data Tables

Table 1: Geographical Distribution of Hunteria zeylanica

| Region | Countries |

| Africa | Kenya, Tanzania, Somalia, Mozambique |

| Asia | India, Sri Lanka, China (Hainan), Indochina (Myanmar, Laos, Vietnam, Cambodia), Western Malesia (Malaya, Sumatra, Anambas Islands, Thailand) |

Table 2: Common Solvents Used in Extraction and Fractionation of this compound

| Solvent(s) | Application | Reference(s) |

| Ethanol (EtOH) | Extraction of alkaloids, maceration | tandfonline.comthieme-connect.comresearchgate.netnii.ac.jpresearchgate.net |

| Methanol (MeOH) | Extraction, fractionation | tandfonline.comthieme-connect.comresearchgate.netresearchgate.netresearchgate.net |

| Aqueous Methanol | Extraction | researchgate.netnii.ac.jp |

| Ethyl Acetate | Extraction, fractionation | researchgate.netpsu.eduresearchgate.net |

| Chloroform | Fractionation | tandfonline.comthieme-connect.comresearchgate.net |

| Hexane | Fractionation | thieme-connect.comresearchgate.netpsu.edu |

| Chloroform:Methanol:Water (e.g., 6:3:0.5) | Eluent for silica gel chromatography | tandfonline.comclockss.org |

| Chloroform:Methanol (various ratios) | Eluent for silica gel chromatography | thieme-connect.com |

| Ethyl Acetate:Hexane (various ratios) | Eluent for silica gel chromatography | psu.edu |

| Methanol:Water (various ratios) | Eluent for ODS chromatography | thieme-connect.com |

Table 3: Chromatographic Separation and Purification Techniques for this compound

| Technique | Stationary Phase / Column Type | Eluent / Mobile Phase Examples | Purpose | Reference(s) |

| Column Chromatography | Silica Gel | CHCl3:MeOH:H2O (6:3:0.5); EtOAc:Hexane; CHCl3:MeOH (various ratios) | Separation, Purification | tandfonline.comthieme-connect.comresearchgate.netpsu.eduresearchgate.net |

| Column Chromatography | ODS (Octadecylsilane) | MeOH:H2O (various ratios) | Separation, Purification | thieme-connect.com |

| Gel Filtration | Sephadex LH20 | N/A (for fractionation) | Fractionation | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C-18 column | N/A (primarily analytical, can be used for purification) | Analysis, Purification | nih.govacs.orgnih.gov |

List of Mentioned Compounds

this compound

Strictosidinic acid

this compound B

Biosynthetic Pathways and Precursors of Hunterioside

Enzymatic Pathways in Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

The overarching pathway for monoterpenoid indole alkaloid (MIA) biosynthesis is well-established, with Hunterioside fitting into this framework as a glycosylated derivative. The initial steps involve the formation of key building blocks: geranyl pyrophosphate (GPP) from the mevalonate (B85504) pathway, which serves as the precursor for the monoterpene secoiridoid component, and tryptophan, which is converted to tryptamine (B22526), the indole moiety wikipedia.org. These precursors are then channeled into a series of enzymatic reactions that lead to the formation of the core MIA skeleton. Key enzymes in the early stages include tryptophan decarboxylase (TDC) and strictosidine (B192452) synthase (STR) researchgate.netum.es. Subsequent steps often involve deglycosylation and further modifications by various oxidases, reductases, and methyltransferases, depending on the specific MIA being synthesized biorxiv.org.

Role of Secologanin (B1681713) and Tryptamine in this compound Biogenesis

Secologanin and tryptamine are the fundamental building blocks that converge to initiate the biosynthesis of virtually all MIAs, including those related to this compound researchgate.netrsc.org. Secologanin, a secoiridoid monoterpene, is derived from geranyl pyrophosphate (GPP) through a complex series of enzymatic reactions wikipedia.org. Tryptamine is synthesized from the amino acid tryptophan via decarboxylation, catalyzed by tryptophan decarboxylase (TDC) researchgate.netum.es. The condensation of secologanin and tryptamine is a critical step, forming the first C-C bond between the terpenoid and indole portions of the molecule nih.govrsc.org. This reaction is catalyzed by strictosidine synthase (STR) researchgate.netnih.govnih.gov. The specific structure of this compound, being a glycosidic alkaloid, indicates that these precursors are further processed, and sugar moieties are appended to the core alkaloid structure. Research has shown that the synthesis of this compound specifically involves tryptamine and secologanin, along with a glucosyl donor, highlighting their direct role in its formation researchgate.net.

Strictosidine as a Key Intermediate in this compound Biosynthesis

Strictosidine, specifically the 3α(S)-epimer, is universally recognized as the pivotal intermediate in the biosynthesis of MIAs rsc.orgnih.gov. It is formed through the stereospecific Pictet-Spengler cyclization reaction between secologanin and tryptamine, catalyzed by strictosidine synthase (STR) researchgate.netnih.govnih.gov. This reaction establishes the characteristic indole alkaloid skeleton. Following its formation, strictosidine undergoes deglycosylation by strictosidine β-D-glucosidase (SGD) to yield strictosidine aglycone, a highly reactive intermediate that branches into various MIA subclasses researchgate.netum.es. Given that this compound is a glycosidic alkaloid derived from the MIA pathway, strictosidine or its immediate derivatives, such as strictosidinic acid (which this compound B is reported to be a glucoside of) researchgate.net, serves as a crucial precursor for the subsequent glycosylation steps that lead to this compound.

Glycosylation Mechanisms in this compound Formation

This compound is defined by its disaccharide-carrying structure, indicating that glycosylation is a key enzymatic process in its final stages of biosynthesis researchgate.net. Glycosylation involves the enzymatic transfer of sugar moieties from activated nucleotide sugar donors to specific acceptor molecules, typically proteins or secondary metabolites like alkaloids thermofisher.comwikipedia.org. In plants, these processes are highly regulated and compartmentalized within organelles such as the endoplasmic reticulum and Golgi apparatus units.itnih.gov. The specific enzymes responsible for attaching the disaccharide to the this compound aglycone are not detailed in the provided snippets, but the process would involve glycosyltransferases. These enzymes utilize activated sugars, such as UDP-glucose or UDP-galactose derivatives, to form glycosidic bonds. The presence of a disaccharide suggests either sequential addition of two different monosaccharides or the transfer of a pre-formed disaccharide unit.

Comparative Biosynthetic Analysis with Related Glycosidic Alkaloids

The biosynthesis of this compound shares commonalities with other glycosidic MIAs. For instance, vincoside, another important MIA intermediate, is formed from the same precursors, secologanin and tryptamine, and is a precursor to various alkaloid families like Corynanthe, Aspidosperma, and Iboga rsc.org. Strictosidine itself is the direct precursor to a vast array of MIAs, many of which are also glycosylated um.esbiorxiv.org. Comparative analyses often highlight variations in the specific enzymes that act on strictosidine or its derivatives, leading to different alkaloid skeletons and functional groups. The glycosylation patterns also vary significantly among related alkaloids, influencing their physicochemical properties and biological activities units.it. Studies on other Hunteria species reveal related indole alkaloids, such as sarpagine-type alkaloids and bisindole alkaloids, suggesting shared early biosynthetic steps but divergent later pathways and modifications researchgate.netresearchgate.netresearchgate.net.

Genome Mining for Putative Biosynthetic Gene Clusters

Genome mining, utilizing bioinformatics tools and sequencing data, is an increasingly powerful method for identifying genes and gene clusters responsible for the biosynthesis of secondary metabolites, including MIAs hilarispublisher.commdpi.comnih.gov. Biosynthetic gene clusters (BGCs) are groups of co-localized genes that encode enzymes and regulatory proteins required for a specific metabolic pathway. For MIAs, the strictosidine biosynthetic gene cluster (STR BGC) has been identified in various plants, typically containing genes for tryptophan decarboxylase (TDC), strictosidine synthase (STR), and transporter proteins biorxiv.orgnih.gov. The identification of such clusters allows for the reconstruction of entire pathways and the discovery of novel enzymes involved in MIA production. While specific BGCs for this compound's complete pathway, including the glycosylation steps, may not be fully elucidated in the provided literature, genome mining efforts are crucial for uncovering the genetic basis of these complex metabolic routes hilarispublisher.commdpi.com.

Synthetic Methodologies and Chemical Derivatization of Hunterioside

Total Synthesis Approaches to Hunterioside Core Structure

The foundational work in the synthesis of this compound has established a convergent approach, assembling the molecule from readily available building blocks. This strategy has been crucial in confirming the structure of this compound and providing access to the compound for further study.

Multi-component Assembly Strategies

The total synthesis of this compound has been successfully achieved through a multi-component assembly strategy acs.orgzioc.ruresearchgate.netscispace.comresearchgate.net. This approach involves the strategic combination of three key components: tryptamine (B22526), secologanin (B1681713), and a specifically developed glucosyl donor. This convergent methodology allows for the efficient construction of the complex molecular architecture of this compound by bringing together pre-formed molecular fragments.

Stereoselective and Diastereoselective Syntheses

A critical aspect of the this compound synthesis is the control of stereochemistry, particularly at the glycosidic linkage. The use of a "newly-developed glucosyl donor" has been instrumental in achieving stereoselectivity zioc.ru. This donor is designed to selectively form the α-gluco type glycosidic linkage, which is a defining feature of this compound. Research into stereoselective glucosylation, as exemplified by studies on TIPS-protected glucosyl donors, highlights the importance of protecting group strategies in directing the stereochemical outcome of glycosylation reactions zioc.ru.

Biomimetic Synthesis Strategies

While research has explored biomimetic synthesis for various natural products, including other indole (B1671886) alkaloids and terpenoids nih.govchemrxiv.orgwiley-vch.de, specific details regarding biomimetic synthesis strategies directly applied to this compound are not extensively detailed in the provided literature snippets. Studies on related compounds demonstrate the potential of biomimetic approaches to mimic natural biosynthetic pathways, often involving radical cascade reactions or enzymatic transformations nih.govchemrxiv.org. However, the application of such strategies to the direct synthesis of this compound has not been a primary focus in the reviewed literature.

Development of Specific Glycosyl Donors for this compound Synthesis

The synthesis of this compound relies on the availability of specialized glycosyl donors. The development of a "newly-developed glucosyl donor" has been a key enabler for its total synthesis acs.orgzioc.ruresearchgate.netscispace.comresearchgate.net. Such donors are crucial for efficiently forming glycosidic bonds with the desired stereochemical outcome. Research in carbohydrate chemistry emphasizes the importance of glycosyl donor design, including the strategic use of protecting groups (e.g., TIPS groups) and leaving groups to control reactivity and stereoselectivity in glycosylation reactions, aiming for high yields of specific anomers, such as the α-gluco linkage found in this compound zioc.rutcichemicals.com.

Regioselective and Chemoselective Transformations in this compound Analogue Synthesis

The synthesis of this compound analogues often requires precise control over chemical transformations to introduce specific modifications while preserving the core structure. While general strategies like "chemoselective reduction" have been employed in the synthesis of related iridoid compounds zioc.ru, specific examples of regioselective or chemoselective transformations applied to this compound analogues are not detailed in the provided search results. Studies on regioselective synthesis in other chemical contexts, such as pyrazole (B372694) formation or disaccharide synthesis, illustrate the principles of achieving selectivity through careful control of reaction conditions and reagent choice researchgate.netnih.govresearchgate.netorganic-chemistry.orgmdpi.com.

Strategies for Modifying the Disaccharide Moiety

This compound is characterized by the presence of a disaccharide moiety attached to its monoterpenoid indole alkaloid core acs.orgzioc.ruresearchgate.netscispace.comresearchgate.net. The synthesis involves the attachment of a sugar unit using a glucosyl donor, contributing to the formation of the glycosidic linkage. Research in oligosaccharide synthesis highlights various strategies for constructing disaccharides, including the use of protected glycosyl donors and acceptors, and employing stereoselective glycosylation techniques mdpi.comrsc.orgmdpi.com. However, specific methodologies for modifying the pre-formed disaccharide moiety of this compound itself, such as altering the linkage between the two sugar units or modifying individual sugar residues, are not elaborated upon in the provided literature snippets.

Compound List:

this compound

Molecular Mechanisms of Biological Activity and Preclinical Investigations

In Vitro Mechanistic Studies of Hunterioside and Related Analogues

In vitro studies provide a foundational understanding of a compound's biological activity at the molecular and cellular level. For this compound and related compounds, these investigations have centered on their interactions with specific enzymes and receptors, as well as their ability to modulate cellular signaling pathways.

Enzyme inhibition is a common mechanism through which drugs and bioactive compounds exert their effects. Assays to determine the inhibitory potential of this compound and its analogues against key inflammatory enzymes like 5-lipoxygenase (5-LOX) and the transcription factor nuclear factor-kappa B (NF-κB) are crucial.

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. probiologists.com Inhibition of 5-LOX is therefore a significant target for anti-inflammatory drug development. probiologists.comnih.gov Research into the 5-LOX inhibitory activity of this compound is an active area of investigation. While direct inhibitory data for this compound on 5-LOX is still emerging, related indole (B1671886) alkaloids have shown anti-inflammatory properties, suggesting this may be a fruitful area of study. researchgate.net

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govbiorxiv.org The inhibition of NF-κB activation is a key strategy for controlling inflammation. nih.gov Some alkaloids isolated from Hunteria zeylanica, the plant source of this compound, have demonstrated NF-κB inhibitory activity. researchgate.netresearchgate.net For instance, certain bisindole alkaloids from this plant have shown NF-κB inhibition with IC50 values in the micromolar range. researchgate.net This suggests that this compound itself may possess similar inhibitory properties, a hypothesis that warrants direct experimental validation.

Table 1: NF-κB Inhibitory Activity of Compounds from Hunteria zeylanica

| Compound | IC50 (µM) |

|---|---|

| Compound 2 | 13.1 researchgate.net |

| Compound 3b | 8.4 researchgate.net |

| Compound 6 | 9.4 researchgate.net |

| Compound 12 | 8.8 researchgate.net |

Data from a study on bisindole alkaloids from Hunteria zeylanica. researchgate.net

Beyond enzyme inhibition, the interaction of this compound with neurotransmitter receptors represents another important area of its biological activity.

Gamma-aminobutyric acid (GABA) receptors, particularly the GABA-A subtype, are the primary inhibitory neurotransmitter receptors in the central nervous system. wikipedia.org Modulation of these receptors can lead to sedative, anxiolytic, and muscle-relaxant effects. wikipedia.org Studies have indicated that this compound can bind to the GABA C receptor agonist/competitive antagonist binding site. researchgate.net This interaction suggests a potential role for this compound in modulating GABAergic neurotransmission.

Glycine (B1666218) receptors (GlyRs) are another class of inhibitory ligand-gated ion channels, predominantly found in the spinal cord and brainstem, playing a crucial role in motor control and pain processing. sigmaaldrich.comnumberanalytics.comnih.gov Research has shown that corymine-related compounds, a class to which this compound belongs, have inhibitory effects on glycine receptors. researchgate.net This modulation of GlyR function presents a potential mechanism for analgesic and muscle-relaxant properties. nih.gov

The biological effects of a compound are often the result of its influence on complex cellular signaling pathways. Various computational tools and experimental approaches are used to analyze how a compound like this compound might modulate these pathways. jhmi.edubioconductor.orggithub.ioadvaitabio.comreactome.org For instance, gene set analysis and pathway enrichment analysis can reveal the broader biological processes affected by the compound. While specific pathway modulation data for this compound is not yet widely available, the known interactions with targets like NF-κB and neurotransmitter receptors suggest that it likely impacts inflammatory and neuronal signaling cascades. researchgate.netresearchgate.net Further research using techniques like transcriptomics and proteomics will be essential to map the full extent of this compound's influence on cellular pathways.

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for drug development. vipergen.comdrugtargetreview.comtechnologynetworks.com Target identification can be approached through target discovery, where a known target is screened against a library of compounds, or through target deconvolution (phenotypic screening), where a compound with a desired effect is used to find its molecular target. technologynetworks.com

Strategies for target identification include:

Affinity-based methods: These techniques, such as affinity chromatography, use the binding affinity of the compound to isolate its target protein from a complex mixture. frontiersin.org

Genetic and genomic approaches: These methods involve using genetic modifications, like knockouts or RNA interference, to identify genes that are essential for the compound's activity. drugtargetreview.com

Computational methods: In silico approaches like molecular docking and virtual screening can predict potential binding interactions between a compound and a library of known protein structures. nih.gov

For this compound, a combination of these strategies will be necessary to fully elucidate its molecular targets and deconvolve its complex biological activities.

In Vivo Pharmacological Activity in Animal Models

A variety of animal models are used to study inflammation, each mimicking different aspects of the inflammatory process. researchgate.netasianjpr.com Common models include:

Carrageenan-induced paw edema: This is a widely used model for acute inflammation, where the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). researchgate.net The reduction in paw volume is used to quantify the anti-inflammatory effect of a test compound.

Cotton pellet-induced granuloma: This model is used to assess the chronic phase of inflammation. researchgate.net Implantation of cotton pellets under the skin of an animal leads to the formation of granulomatous tissue, and the anti-inflammatory effect is measured by the reduction in the weight of the granuloma.

Zymosan-induced peritonitis: Injection of zymosan into the peritoneal cavity induces an inflammatory response characterized by the recruitment of leukocytes. nih.gov This model is useful for studying the effects of compounds on leukocyte migration.

While specific data on the activity of pure this compound in these models is still forthcoming, crude extracts of Hunteria zeylanica, which contain this compound, have demonstrated antinociceptive and anti-inflammatory effects in animal studies. researchgate.net For example, an alkaloid extract of H. zeylanica was shown to reduce licking activity in the late phase of the formalin test, an effect often associated with anti-inflammatory action. researchgate.net These findings provide a strong rationale for further in vivo investigation of this compound's anti-inflammatory potential.

Models for Antinociceptive and Antipyretic Research

Preclinical investigations into the biological activities of natural compounds rely on established animal models to predict potential therapeutic effects in humans. The antinociceptive (pain-relieving) and antipyretic (fever-reducing) properties of the alkaloidal fraction from Hunteria zeylanica, the plant from which this compound is isolated, have been evaluated using such models.

For assessing antinociceptive effects, researchers have employed both chemically and thermally induced pain models in mice. The acetic acid-induced writhing test is a common model for screening peripheral analgesic activity. researchgate.net In this test, an injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of these writhes by a test substance suggests an analgesic effect. nih.gov Another method used is the hot plate test, which evaluates central antinociceptive activity by measuring the time it takes for an animal to react to a heated surface. researchgate.net Studies on the n-butanol extract of Hunteria zeylanica stem bark and its major constituent, strictosidinic acid, showed a significant decrease in acetic acid-induced writhing, indicating peripheral analgesic effects. However, the extract did not show significant effects in the heat-induced pain model. researchgate.net

The primary model for antipyretic research is fever induced by an injection of Brewer's yeast suspension in rats or mice. nih.govijbcp.comijbcp.com This injection leads to a measurable increase in the animal's rectal temperature. The efficacy of a potential antipyretic agent is determined by its ability to reduce this yeast-induced hyperthermia. nih.gov Research demonstrated that the extract from Hunteria zeylanica stem bark possessed mild antipyretic effects in this model. researchgate.net Notably, the co-isolated compound, strictosidinic acid, showed a more pronounced antipyretic activity than the crude extract. researchgate.net

While these studies provide insight into the potential of compounds from Hunteria zeylanica, the specific antinociceptive and antipyretic activities of isolated this compound have not been detailed in the reviewed literature. The observed effects are attributed to the alkaloidal fraction as a whole or to other specific components like strictosidinic acid.

Table 1: Preclinical Models for Antinociceptive and Antipyretic Research of Hunteria zeylanica Extracts

| Activity Assessed | Model Used | Animal | Observed Effect of H. zeylanica Extract/Constituents |

|---|---|---|---|

| Antinociceptive | Acetic Acid-Induced Writhing Test | Mice | Significant reduction in writhing (Peripheral effect) researchgate.net |

| Antinociceptive | Hot Plate Test | Mice | No significant effect on heat-induced pain researchgate.net |

| Antipyretic | Brewer's Yeast-Induced Pyrexia | Mice | Mild reduction in hyperthermia researchgate.net |

Investigation of this compound Effects on Specific Physiological Systems (e.g., Vasorelaxant Activity)

The investigation of a compound's effect on specific physiological systems, such as the cardiovascular system, is a critical component of preclinical research. Vasorelaxant activity, the ability of a substance to relax vascular smooth muscle and widen blood vessels, is often studied using isolated tissue preparations, such as rat aortic rings. researchgate.netnih.gov In this in vitro model, aortic rings are suspended in an organ bath and contracted with an agent like phenylephrine. The test compound is then added to assess its ability to induce relaxation. nih.gov

While extracts and compounds from Hunteria zeylanica have been a subject of pharmacological study, specific research detailing the vasorelaxant activity of this compound was not found in the reviewed scientific literature. However, other alkaloids isolated from the bark of Hunteria zeylanica have demonstrated this effect. For instance, a bisindole alkaloid named huncaniterine A was found to exhibit vasorelaxant activity on isolated rat aorta rings. researchgate.net This indicates that while the plant source produces compounds with vasorelaxant properties, the activity of this compound itself remains to be specifically investigated and confirmed.

Design and Ethical Considerations in Animal Model Studies

The use of animal models in pharmacological research is governed by strict ethical principles and requires meticulous experimental design to ensure the validity of the results and the welfare of the animals. chiba-u.jp

A core ethical requirement is the justification of the research. nih.gov The potential scientific knowledge to be gained must be significant enough to warrant the use of animals. The selection of the animal species is a critical design choice, based on which species is best suited to answer the specific research question, with physiological and pharmacological characteristics that are comparable to humans where possible. chiba-u.jp

Modern ethical frameworks for animal research are built upon the principle of the "3Rs":

Replacement: Using non-animal methods whenever possible. This can include in vitro cell cultures or computer modeling.

Reduction: Using the minimum number of animals necessary to obtain statistically significant and reproducible data. This is achieved through careful experimental design and statistical planning.

Refinement: Modifying experimental and husbandry procedures to minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesics, providing proper housing, and ensuring humane handling by well-trained personnel. nih.gov

The design of the study must be carefully planned to produce well-controlled and meaningful data. researchgate.net This involves defining clear objectives, using appropriate control groups, randomizing animal allocation, and applying correct statistical analyses to interpret the findings. Researchers must receive thorough training in the specific experimental methods and the care and handling of the species being studied to avoid unnecessary pain and ensure the reliability of the data. nih.gov All experimental procedures, particularly those involving surgery, must be conducted with appropriate aseptic techniques and under the supervision of competent individuals to ensure humane treatment. nih.gov

Structure Activity Relationship Sar Studies of Hunterioside Analogues

Principles of Structure-Activity Relationship Elucidation

The elucidation of Structure-Activity Relationships (SAR) is a systematic process that underpins drug discovery and development. At its core, SAR is based on the principle that variations in a molecule's structure directly correlate with changes in its biological activity immutoscientific.comontosight.aiwikipedia.orgsolubilityofthings.com. This involves identifying whether a relationship exists between a set of molecules and their associated activities, and then delving deeper to understand the specific structural features responsible for these effects nih.govspirochem.com.

Key principles guiding SAR elucidation include:

Molecular Composition and Functional Groups: The presence, arrangement, and type of atoms and functional groups within a molecule significantly influence its interaction with biological targets, such as enzymes and receptors solubilityofthings.com. Different functional groups can alter pharmacodynamic properties, impacting therapeutic potential solubilityofthings.comslideshare.net.

Iterative Modification and Testing: Medicinal chemists iteratively modify lead compounds through chemical synthesis, introducing new groups or altering existing ones. The biological effects of these modified structures are then tested to establish a correlation between structural changes and activity wikipedia.orgspirochem.com.

In Silico Methods: Computational tools and quantitative SAR (QSAR) models play an increasingly vital role by allowing for rapid characterization and prediction of SAR trends, facilitating the exploration of chemical space and prioritization of compounds for synthesis and testing nih.govnih.govcreative-proteomics.com.

Identification of Pharmacophoric Elements within Hunterioside Structure

Identifying the pharmacophoric elements within the this compound structure is crucial for understanding its biological activity. The pharmacophore represents the essential three-dimensional arrangement of functional groups and their spatial relationships that are necessary for molecular recognition and biological activity slideshare.net. SAR studies aim to pinpoint which specific parts of the this compound molecule are critical for its interaction with its biological target.

While specific published data detailing the pharmacophore of this compound is not universally available, general SAR principles suggest that key features would include:

The Indole (B1671886) Alkaloid Skeleton: The core indole ring system is a common pharmacophore in many bioactive natural products and pharmaceuticals. Modifications to this skeleton, such as substitutions or alterations to the ring structure, are likely to significantly impact binding affinity and biological activity danielromogroup.comnih.gov.

Specific Functional Groups: The presence and position of hydroxyl groups, ether linkages, or other polar or non-polar moieties on the indole skeleton or attached side chains contribute to hydrogen bonding, hydrophobic interactions, and other binding forces.

Stereochemistry: The three-dimensional arrangement of atoms, particularly chiral centers, can profoundly influence how a molecule fits into a binding site, thereby affecting its activity slideshare.net.

Detailed SAR studies would involve synthesizing analogues where specific functional groups or parts of the indole skeleton are systematically altered or removed, followed by evaluation of their biological activity to map out the pharmacophore.

Impact of Indole Alkaloid Skeleton Modifications on Biological Activity

Modifications to the indole alkaloid skeleton of this compound are expected to have a significant impact on its biological profile. The indole ring system is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets through pi-stacking, hydrogen bonding, and hydrophobic interactions danielromogroup.comnih.gov.

Research into related indole alkaloids suggests that:

Substitution Patterns: Altering substituents on the indole ring (e.g., at positions 2, 3, 5, or 6) can dramatically change binding affinity and efficacy. Electron-donating or electron-withdrawing groups, or the introduction of bulky or polar substituents, can modulate electronic distribution, steric fit, and hydrogen bonding capabilities danielromogroup.comnih.gov.

Ring Modifications: Changes to the indole ring itself, such as saturation, oxidation, or the introduction of heteroatoms, can fundamentally alter the molecule's shape, electronic properties, and metabolic stability, leading to substantial changes in biological activity.

For instance, studies on other indole alkaloids have shown that modifications at the C-3 position of the indole ring often have a pronounced effect on biological activity, as this position is frequently involved in key interactions with target proteins danielromogroup.comnih.gov.

Influence of Glycosidic Moiety Variations on Biological Profile

The glycosidic moiety, or the sugar component, of this compound can significantly influence its biological profile, including its solubility, bioavailability, target binding, and cellular uptake. Variations in the type of sugar, the linkage to the aglycone, and the stereochemistry of the glycosidic bond are all critical factors in SAR studies patsnap.comnih.gov.

Key influences of glycosidic moiety variations include:

Solubility and Bioavailability: Glycosylation generally increases the water solubility of a compound, which can improve its absorption and distribution within the body. Altering the sugar moiety or its attachment can fine-tune these properties patsnap.comnih.gov.

Target Interaction: The sugar unit can directly participate in binding interactions with the biological target, contributing to affinity and specificity. Changes in the sugar's hydroxyl groups, anomeric configuration, or the presence of other functional groups on the sugar ring can alter these interactions patsnap.comnih.gov.

Metabolic Stability: Glycosidic linkages can be targets for enzymatic hydrolysis (e.g., by glycosidases). Modifications to the sugar or the linkage can affect the compound's metabolic stability and duration of action.

Cellular Uptake: The presence and nature of the glycosidic moiety can influence how a compound is transported across cell membranes.

For example, changing a glucose moiety to a different sugar (e.g., galactose, mannose) or altering the linkage from an O-glycosidic to an N-glycosidic bond would be expected to yield distinct biological profiles. Studies involving the synthesis of this compound analogues with varied glycosidic structures would be essential to understand these influences patsnap.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to predict the biological activity of new compounds based on their chemical structures wikipedia.orgnih.govcreative-proteomics.com. By developing mathematical models that correlate molecular descriptors (physicochemical properties, structural features) with observed biological activities, QSAR enables the rational design and optimization of drug candidates nih.govcreative-proteomics.com.

QSAR modeling for this compound analogues would involve:

Descriptor Generation: Calculating a range of molecular descriptors for a series of this compound analogues. These descriptors can include physicochemical properties (e.g., logP, molecular weight, polar surface area), topological indices, electronic parameters (e.g., partial charges, HOMO/LUMO energies), and 3D structural descriptors.

Model Development: Using statistical methods (e.g., linear regression, partial least squares, support vector machines, neural networks) to build mathematical models that relate these descriptors to the biological activity of the synthesized analogues nih.govcreative-proteomics.com.

Model Validation: Rigorously validating the developed QSAR models to ensure their predictive power for new, unseen compounds. This typically involves assessing metrics such as R-squared, Q-squared, and external validation sets nih.gov.

Predictive Research: Employing the validated QSAR models to predict the biological activity of novel, unsynthesized this compound analogues. This allows researchers to prioritize the synthesis of compounds most likely to possess desired activities, thereby accelerating the drug discovery process and reducing experimental costs nih.govnih.govcreative-proteomics.com.

By integrating QSAR with experimental SAR studies, researchers can gain a more comprehensive understanding of the structural requirements for this compound's activity and efficiently explore chemical space to identify optimized analogues.

Compound List:

this compound

Advanced Analytical Techniques for Hunterioside Research

Application of Analytical Techniques in Biological Matrices

The analysis of Hunterioside within biological samples such as plasma, tissue, and urine requires meticulous sample preparation to remove interfering endogenous substances and concentrate the analyte, thereby enhancing detection sensitivity and accuracy. Following sample preparation, advanced chromatographic and spectrometric techniques are employed for precise identification and quantification.

Extraction and Sample Preparation from Biological Samples (e.g., Plasma, Tissue, Urine)

The initial step in analyzing this compound in biological matrices involves extracting the compound from its complex environment. Biological samples, including plasma, tissue homogenates, and urine, contain a high concentration of proteins, lipids, salts, and other biomolecules that can interfere with analytical measurements and potentially damage analytical equipment. Therefore, effective sample preparation is paramount.

Commonly employed techniques for isolating and purifying compounds like this compound from biological samples include:

Protein Precipitation (PPT): This method is frequently used for plasma and serum samples. It involves adding organic solvents (e.g., acetonitrile, methanol) to the sample, which causes proteins to denature and precipitate out of solution. The supernatant, containing the analyte, is then separated, often by centrifugation. organomation.combiotage.com

Liquid-Liquid Extraction (LLE): LLE utilizes the differential solubility of this compound between two immiscible liquid phases, typically an aqueous sample phase and an organic solvent. This technique can effectively remove many matrix components and concentrate the analyte. organomation.combiotage.comgerstelus.comchromatographytoday.comijper.orgnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for its selectivity and efficiency. It involves passing the sample through a cartridge or well containing a solid sorbent material that selectively retains this compound. After washing away interfering substances, the analyte is eluted with a suitable solvent. Various sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange) and formats (e.g., cartridges, 96-well plates) are available to optimize the extraction for specific compounds. organomation.combiotage.comgerstelus.comchromatographytoday.comijper.orgresearchgate.netbiocompare.comnih.gov

Supported Liquid Extraction (SLE): SLE is a variation of LLE where the sample is loaded onto a solid support, creating a large surface area for efficient partitioning between the aqueous and organic phases. biotage.com

Dilute-and-Shoot (D&S): For samples like urine, a simpler approach might involve diluting the sample with a suitable solvent and injecting it directly into the analytical system. While rapid, this method offers minimal cleanup and concentration, potentially limiting sensitivity and increasing matrix effects. biotage.combiocompare.com

Hydrolysis: If this compound is expected to exist in conjugated forms (e.g., glucuronides or sulfates) in biological samples, an enzymatic hydrolysis step (e.g., using beta-glucuronidase) may be necessary to convert these conjugates into their free, more detectable forms. biotage.com

The choice of extraction method depends on the specific properties of this compound, the nature of the biological matrix, and the sensitivity requirements of the analysis. Automation of these sample preparation steps can significantly improve reproducibility, reduce manual labor, and increase throughput. gerstelus.com

Detection and Quantification of this compound and its Metabolites in Complex Biological Systems

Following sample preparation, the detection and quantification of this compound and its potential metabolites are typically performed using hyphenated analytical techniques that combine separation power with high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS systems integrate liquid chromatography (LC) for separating components in a sample with mass spectrometry (MS) for detecting and identifying compounds based on their mass-to-charge ratio. LC-MS is effective for the quantitative analysis of known target compounds. biocompare.comcreative-proteomics.comamericanpharmaceuticalreview.comchromatographytoday.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique represents the gold standard for bioanalysis due to its superior sensitivity and selectivity. LC-MS/MS involves a second stage of mass analysis (MS/MS), which allows for the fragmentation of selected precursor ions and the detection of specific fragment ions. This capability is crucial for identifying and quantifying analytes and their metabolites in complex biological matrices, minimizing background noise and matrix effects. Techniques such as Multiple Reaction Monitoring (MRM) are commonly used for highly specific and sensitive quantification. ijper.orgcreative-proteomics.comrrpharmacology.runih.govdss.go.thmdpi.comijpsjournal.comnih.govresearchgate.netmdpi.combiorxiv.orgveedalifesciences.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detectors, is another widely used technique for the quantification of compounds. Advances such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and improved resolution for complex samples. americanpharmaceuticalreview.comnih.govmdpi.com

The analysis of metabolites often relies heavily on LC-MS/MS due to its ability to detect characteristic fragmentation patterns that help elucidate metabolite structures. creative-proteomics.comrrpharmacology.rudss.go.thmdpi.com Challenges such as matrix effects, which can suppress or enhance ionization, need to be carefully managed through method optimization and validation. creative-proteomics.comnih.govbiorxiv.org For endogenous compounds, specific strategies like standard addition or surrogate matrices may be employed to ensure accurate quantification. nih.gov

Rigorous validation of analytical methods is essential, encompassing parameters such as selectivity, linearity, accuracy, precision, and stability, to ensure reliable results for pharmacokinetic and bioequivalence studies. ijper.orgijpsjournal.combiorxiv.orgresearchgate.netnih.govmdpi.com

Data Tables

Due to the absence of specific research findings or experimental data pertaining to this compound in the provided search results, it is not possible to generate data tables detailing its extraction, detection, or quantification in biological matrices. The information available pertains to general analytical methodologies applicable to various compounds.

Compound Names Mentioned

this compound

Future Research Trajectories for Hunterioside

Unexplored Biosynthetic Avenues and Enzymatic Engineering

The elucidation of the biosynthetic pathway of Hunterioside is a fundamental step in understanding its natural production and for enabling its biotechnological synthesis. Future research would likely focus on identifying the genes and enzymes responsible for its formation in the source organism. Techniques such as transcriptome analysis and metabolite profiling could be employed to identify candidate genes and enzymes involved in the phthalide (B148349) biosynthetic pathway, for instance. nih.gov The biosynthetic pathway of natural products like this compound can be complex, often involving multiple steps such as the formation of precursors, skeleton construction, and post-modification of the skeleton through oxidation, methylation, or cyclization. mdpi.com

Once the biosynthetic pathway is understood, enzymatic engineering could offer significant advantages. This involves modifying the enzymes in the pathway to improve their catalytic activity, stability, or substrate specificity. longdom.org Techniques such as directed evolution and rational design can be used to engineer these enzymes. researchgate.netillinois.edu Engineered enzymes could be used to:

Increase the yield of this compound in a heterologous production system.

Create novel derivatives of this compound with potentially enhanced biological activities by introducing engineered enzymes that can accept different substrates. nih.gov

Improve the efficiency of biocatalytic processes for the industrial production of this compound, making it more sustainable. longdom.org

The integration of enzyme engineering with synthetic biology could even lead to the creation of entirely new metabolic pathways for producing this compound and its analogs. longdom.org

Novel Synthetic Routes and Derivatization for Enhanced Bioactivity

In the absence of an efficient natural or biotechnological source, the chemical synthesis of this compound is crucial. Future research would focus on developing a total synthesis route. A successful total synthesis would not only provide access to the compound for biological studies but also confirm its molecular structure. The synthesis of complex natural products often involves innovative strategies and methodologies. For instance, the enantioselective total synthesis of complex alkaloids has been achieved through strategies like desymmetrization and rearrangement reactions. nih.govnih.govresearchgate.net

Once a synthetic route is established, it can be adapted to produce a variety of derivatives . This process, known as derivatization, is a key strategy in drug discovery to improve the biological activity, selectivity, and pharmacokinetic properties of a lead compound. nih.govnih.gov For this compound, derivatization could involve:

Modification of functional groups to enhance interaction with biological targets.

Introduction of hydrophobic or hydrophilic moieties to alter its solubility and bioavailability. nih.gov

Synthesis of analogs to establish structure-activity relationships (SAR), which are crucial for understanding how the molecule's structure relates to its biological function. nih.gov

The synthesis and evaluation of such derivatives are essential for optimizing the therapeutic potential of this compound. nih.govmdpi.com

Advanced Mechanistic Studies on Molecular Targets and Signaling Pathways

Understanding the mechanism of action of this compound is paramount for its development as a therapeutic agent. This involves identifying its direct molecular targets and the downstream signaling pathways it modulates. nih.gov Future research in this area would likely involve a combination of in vitro and in vivo studies.

Identifying Molecular Targets:

Affinity-based methods: Techniques such as affinity chromatography or chemical proteomics could be used to isolate the proteins that this compound binds to directly.

Computational modeling: Molecular docking studies could predict potential binding sites on known protein targets.

Elucidating Signaling Pathways:

Reporter assays: These assays can be used to screen for the effects of this compound on various signaling pathways, such as the Hedgehog, TGF-beta, and Wnt pathways. nih.gov

Transcriptomic and proteomic analyses: These approaches can provide a global view of the changes in gene and protein expression in cells treated with this compound, offering clues about the affected pathways.

Inhibitor studies: The use of specific inhibitors for known signaling pathways, such as the p38MAPK, mTOR, and GSK3β pathways, can help to pinpoint the exact cascade of events triggered by this compound. nih.gov

These studies would be crucial in defining the therapeutic potential of this compound and identifying potential biomarkers for its activity. The modulation of signaling pathways like JAK2/STAT3 or Nrf2 could also be investigated based on the compound's structure and initial biological screening results. frontiersin.org

Development of Advanced Analytical Platforms for Comprehensive Profiling

To support all areas of research on this compound, from biosynthesis to clinical studies, the development of robust and sensitive analytical methods is essential. These methods are needed for the detection, quantification, and characterization of this compound and its metabolites in various biological and environmental matrices. cdc.govnih.gov

Future work in this area should focus on:

Chromatographic methods: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV-visible, fluorescence, or mass spectrometry (MS), would be the workhorse for routine analysis. mdpi.com

Mass spectrometry: Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the structural elucidation of this compound and its derivatives, as well as for their sensitive quantification in complex mixtures. nih.gov

Spectroscopic techniques: Nuclear magnetic resonance (NMR) spectroscopy will be indispensable for the definitive structural characterization of this compound and its synthetic intermediates. Other techniques like Fourier-transform infrared (FTIR) spectroscopy could also be employed.

The development of these analytical platforms will be critical for quality control in synthesis and manufacturing, for pharmacokinetic and metabolism studies, and for establishing a comprehensive profile of this compound.

Q & A

Q. What spectroscopic techniques are critical for identifying Hunterioside’s structural features?

this compound’s structural elucidation relies on:

- NMR spectroscopy (¹H and ¹³C) for identifying sugar moieties and monoterpenoid indole alkaloid (MIA) linkages. For example, C-NMR data (δ 60–110 ppm) differentiates glucose units and aglycone positions .

- CD spectroscopy to confirm absolute stereochemistry, particularly C3 configuration, by comparing spectra of structurally related compounds (e.g., this compound B vs. analogs) .

- Mass spectrometry (HR-ESI-MS) for molecular ion peaks and fragmentation patterns to validate disaccharide-MIA conjugates .

Q. How can researchers isolate this compound from Hunteria zeylanica with minimal degradation?

- Extraction protocol : Use methanol-water (7:3) at 40°C to preserve thermolabile MIAs.

- Chromatography : Sequential column chromatography (silica gel → Sephadex LH-20) followed by HPLC with a C18 reverse-phase column. Monitor fractions using TLC (vanillin-H₂SO₄ spray) .

- Stability testing : Conduct pH and temperature sensitivity assays (e.g., 24-hour exposure to 25–60°C) to optimize isolation conditions .

Q. What bioactivity screening models are suitable for preliminary evaluation of this compound?

- In vitro cytotoxicity assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Target acetylcholinesterase (AChE) or α-glucosidase to explore neuroprotective or antidiabetic potential .

- Controls : Include positive controls (e.g., galantamine for AChE) and solvent blanks to validate specificity .

Advanced Research Questions

Q. How can contradictory NMR data for this compound analogs be resolved during structural validation?

- Case study : If ¹³C NMR signals for glucose C3 in this compound B (δ 78.5) conflict with literature, perform:

- Variable-temperature NMR to rule out conformational dynamics.

- DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .

Q. What synthetic strategies address the challenges in constructing this compound’s α-(1→3)-glucosidic bond?

- Glycosylation methods :

- Schmidt’s trichloroacetimidate approach with BF₃·Et₂O catalysis for stereoselective α-linkage formation.

- Protecting group strategy : Temporarily block C2 and C4 hydroxyls of glucose to direct α-anomer formation .

- Analytical validation : Monitor reaction progress via ¹H NMR (anomeric proton region, δ 4.8–5.5) and HPLC-MS .

Q. How should researchers design experiments to investigate this compound’s biosynthetic pathway in Hunteria zeylanica?

- Transcriptome-guided approach :

- Sequence RNA from plant tissues (leaves, stems) to identify candidate genes (e.g., cytochrome P450s, glycosyltransferases).

- Use qRT-PCR to correlate gene expression with this compound accumulation .

Q. What statistical frameworks are optimal for analyzing dose-response data in this compound bioactivity studies?

- Nonlinear regression models : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism or R (drc package).

- Error analysis : Calculate 95% confidence intervals for IC₅₀ values and apply ANOVA for multi-group comparisons .

Methodological Guidance

Q. How to validate this compound purity in heterogeneous natural extracts?

- Orthogonal methods : Combine HPLC-DAD (λ = 254 nm) with LC-MS/MS in MRM mode.

- Quantitative ¹H NMR (qHNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Q. What criteria define a robust research question for this compound mechanism-of-action studies?

- SPIDER framework :

Q. How to mitigate data integrity risks in this compound bioassay replication?

- Blinded analysis : Assign sample codes to prevent observer bias.

- Negative controls : Include solvent-only and heat-denatured enzyme samples.

- Pre-registration : Document protocols on platforms like OSF to deter HARKing (Hypothesizing After Results are Known) .

Data Presentation Standards

Q. Q. How to format this compound spectral data for publication in compliance with Beilstein Journal of Organic Chemistry guidelines?

- Main text : Report ¹H/¹³C NMR shifts for 1–2 key compounds; deposit full datasets in Supplementary Information (SI).

- SI requirements : Include high-resolution MS, IR, and CD spectra with acquisition parameters (e.g., spectrometer model, solvent) .

Q. What ethical considerations apply when using ethnobotanical data in this compound research?

- Prior informed consent : Collaborate with local communities to document traditional uses of Hunteria zeylanica.

- Benefit-sharing : Outline access agreements in compliance with the Nagoya Protocol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.